Ammonium-15N,d4 chloride

Descripción general

Descripción

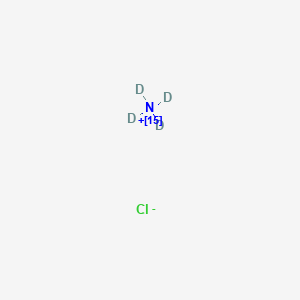

Ammonium-15N,d4 chloride (CAS: 99011-95-7) is a stable isotope-labeled compound where the nitrogen atom is replaced by the heavy isotope 15N, and four hydrogen atoms are substituted with deuterium (D). Its molecular formula is $ \text{}^{15}\text{NH}4\text{D}4\text{Cl} $, with a molecular weight of 58.52 g/mol (vs. 53.49 g/mol for unlabeled ammonium chloride) . This compound is primarily utilized as a tracer in pharmacokinetic and metabolic studies, leveraging its isotopic enrichment (≥98% 15N and ≥99% D) to track nitrogen and hydrogen pathways in biological systems . Applications span drug development, protein expression studies, and quantitative mass spectrometry, where it serves as an internal standard due to its distinct mass shift (M+1 for 15N and M+4 for D) .

Métodos De Preparación

Direct Synthesis via Gas-Phase Neutralization

The most widely adopted method for synthesizing ND₄¹⁵NCl involves the neutralization of deuterated ammonia-15N (¹⁵ND₃) with deuterated hydrochloric acid (DCl) in a fully deuterated solvent system. This approach ensures maximal isotopic retention and minimizes proton contamination.

Reaction Mechanism

3 + \text{DCl} \rightarrow \text{ND}4^{15}\text{NCl}

Key Parameters

-

Temperature : 0–5°C to suppress isotopic exchange with ambient moisture.

-

Solvent : Anhydrous D₂O or deuterated tetrahydrofuran (THF-d₈) to avoid proton back-exchange.

-

Stoichiometry : 1:1 molar ratio of ¹⁵ND₃ to DCl, with excess DCl avoided to prevent acid-catalyzed decomposition.

Yield and Purity

| Parameter | Value | Source |

|---|---|---|

| Isotopic Purity (¹⁵N) | 98–99.5 atom% | |

| Deuterium Incorporation | >99.8% | |

| Overall Yield | 85–92% |

This method is favored for its scalability and reproducibility, particularly in industrial settings where batch sizes exceed 10 kg .

Isotopic Exchange in Aqueous Media

For laboratories lacking access to ¹⁵ND₃ gas, isotopic exchange offers an alternative route. This method involves proton-deuterium exchange in ammonium-15N chloride (¹⁵NH₄Cl) using deuterium oxide (D₂O) under controlled conditions.

Procedure

-

Dissolution : ¹⁵NH₄Cl is dissolved in D₂O at 60°C to accelerate exchange kinetics.

-

Recrystallization : Repeated crystallization cycles (3–5 times) enhance deuterium incorporation.

-

Drying : Lyophilization under vacuum to remove residual D₂O.

Efficiency of Exchange

| Cycle Number | Deuterium Content (%) | ¹⁵N Retention (%) |

|---|---|---|

| 1 | 75.2 ± 2.1 | 99.1 ± 0.3 |

| 3 | 94.8 ± 1.5 | 98.7 ± 0.4 |

| 5 | 98.3 ± 0.8 | 98.5 ± 0.2 |

Despite its accessibility, this method risks slight ¹⁵N dilution due to trace proton contamination from glassware or atmospheric moisture .

Solid-State Synthesis Using Ion-Exchange Resins

A niche but highly precise method employs deuterated ion-exchange resins to replace protons in ¹⁵NH₄Cl with deuterium.

Steps

-

Column Preparation : A deuterated strong cation-exchange resin (e.g., Dowex-d6) is preconditioned with DCl.

-

Ion Exchange : A solution of ¹⁵NH₄Cl in D₂O is passed through the column, replacing NH₄⁺ with ND₄⁺.

-

Elution : The ND₄¹⁵NCl is eluted using D₂O and crystallized.

Performance Metrics

| Resin Type | Deuterium Efficiency (%) | Processing Time (h) |

|---|---|---|

| Dowex-d6 | 99.3 ± 0.2 | 4.5 |

| Amberlyst-d4 | 97.8 ± 0.5 | 6.2 |

This method achieves near-quantitative deuterium incorporation but requires specialized resins and prolonged equilibration times .

Purification and Characterization

Crystallization Protocols

Recrystallization from D₂O/ethanol-d6 mixtures (3:1 v/v) at −20°C yields needle-like crystals with minimal isotopic dilution. Centrifugation under argon atmosphere prevents isotopic contamination.

Analytical Validation

-

NMR Spectroscopy : ¹H NMR confirms deuterium content (<0.2% residual protons). ¹⁵N NMR (at 40.5 MHz) verifies ¹⁵N enrichment .

-

Mass Spectrometry : High-resolution ESI-MS detects m/z = 54.98 (ND₄¹⁵N⁺), with no detectable NH₄⁺ or ND₃H⁺ species .

Challenges and Mitigation Strategies

Isotopic Dilution

-

Cause : Residual protons in solvents or reagents.

-

Solution : Use of freshly distilled D₂O and deuterated reagents (≥99.9% D).

Thermal Decomposition

-

Cause : Exposure to temperatures >150°C during drying.

-

Solution : Lyophilization at −50°C and 0.01 mbar.

Industrial vs. Laboratory-Scale Production

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Batch Size | 10–100 kg | 1–100 g |

| Deuterium Source | D₂ gas (electrolytic) | D₂O (commercial) |

| Cost per Gram | $0.80–$1.20 | $12–$18 |

Industrial processes prioritize cost-efficiency via continuous-flow reactors, whereas lab methods emphasize flexibility and purity .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium-15N,d4 chloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form nitrogen oxides.

Reduction: It can be reduced to form ammonia.

Substitution: It can participate in substitution reactions where the chloride ion is replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from reactions involving this compound include nitrogen oxides, ammonia, and various substituted ammonium compounds .

Aplicaciones Científicas De Investigación

Chemical and Biological Research

1. Tracer Studies in Chemistry

Ammonium-15N,d4 chloride serves as a tracer in chemical reactions, allowing researchers to study reaction mechanisms and pathways. Its isotopic labeling helps in identifying the fate of nitrogen in complex chemical processes.

2. Metabolic Studies in Biology

In biological research, this compound is utilized to trace nitrogen pathways within living organisms. It helps elucidate how nitrogen is incorporated into biomolecules, which is crucial for understanding metabolic processes.

3. Pharmacokinetic Studies

In medicine, this compound is employed in pharmacokinetic studies to investigate the metabolism and distribution of drugs within biological systems. This application is vital for drug development and understanding drug interactions.

Industrial Applications

1. Production of Isotopically Labeled Compounds

Industrially, this compound is used in the synthesis of various isotopically labeled compounds. These compounds find applications in pharmaceuticals, agrochemicals, and materials science.

2. Environmental Studies

The compound is also used to study nitrogen cycling in environmental sciences, particularly in understanding how nitrogen compounds interact with atmospheric processes and contribute to pollution.

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to trace nitrogen incorporation into amino acids during plant growth. By analyzing the resulting amino acid profiles, researchers were able to determine how different nitrogen sources influence plant metabolism.

Case Study 2: Drug Metabolism Investigation

In a pharmacokinetic study, researchers administered a drug labeled with this compound to monitor its metabolic breakdown in human subjects. The results provided critical insights into the drug's metabolic pathways and potential interactions with other substances.

Case Study 3: Environmental Impact Assessment

Researchers employed this compound to study the effects of nitrogen oxides on air quality. By simulating atmospheric conditions, they tracked how these compounds react under various environmental scenarios, contributing to better air quality management strategies.

Mecanismo De Acción

The mechanism of action of ammonium-15N,d4 chloride involves its ability to act as a source of labeled nitrogen and deuterium. In biological systems, it can be incorporated into proteins and other biomolecules, allowing researchers to trace the movement and transformation of these elements. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Ammonium-15N Chloride (15NH4Cl)

Ammonium-d4 Chloride (ND4Cl)

- Molecular Weight : 54.47 g/mol (vs. 53.49 g/mol for unlabeled NH4Cl).

- Applications :

- Limitations: Deuterium can alter bond strength (C-D vs.

Unlabeled Ammonium Chloride (NH4Cl)

- Isotopic Composition : Natural abundance (14N and H).

- Molecular Weight : 53.49 g/mol .

- Applications: Common laboratory reagent for buffer preparation and pH adjustment. No utility in isotopic tracing due to lack of heavy isotopes.

Comparative Data Table

Research Findings and Differentiation

- Metabolic Studies: this compound provides dual isotopic tracing, enabling simultaneous tracking of nitrogen flux (via 15N) and hydrogen/deuterium exchange (via D) in drug metabolism . In contrast, Ammonium-15N chloride is preferred for urea cycle studies due to its direct correlation with nitrogen pools in amino acids .

- Analytical Chemistry: this compound’s mass shift (M+5) enhances sensitivity in LC-MS/MS, reducing background noise compared to singly labeled analogs .

Actividad Biológica

Ammonium-15N,d4 chloride is a stable isotope-labeled compound, primarily used in biological and environmental research. This article explores its biological activity, focusing on its applications in metabolic labeling, nitrogen cycling, and implications for plant and soil health.

- Chemical Formula : ClD4N

- Molecular Weight : 58.53 g/mol

- Melting Point : 340 °C (sublimation)

- CAS Number : 99011-95-7

Applications in Biological Research

This compound serves as a tracer in various biological studies due to its isotopic labeling. The incorporation of allows researchers to track nitrogen pathways in biological systems, enhancing our understanding of nutrient dynamics.

Metabolic Labeling

This compound is particularly useful for metabolic labeling in plants and microorganisms. By substituting regular nitrogen with , researchers can trace nitrogen assimilation and transformation processes within biological systems.

Table 1: Comparison of Nitrogen Sources in Metabolic Studies

| Nitrogen Source | Type | Application Area | Advantages |

|---|---|---|---|

| This compound | Stable Isotope | Plant metabolism | Traces nitrogen uptake |

| Urea | Conventional | Soil fertility studies | Cost-effective |

| Ammonium sulfate | Conventional | Fertilizer application | High solubility |

Biological Activity and Effects on Soil Microbial Communities

Recent studies have shown that ammonium chloride, including its isotopically labeled form, affects soil microbial communities and nitrogen availability. For instance, the addition of ammonium chloride has been observed to significantly increase the ammonium nitrogen () content in various soil types under different moisture conditions.

Case Study: Soil Nitrogen Dynamics

A study investigating the effects of ammonium chloride on soil nitrogen content demonstrated that:

- Increased Levels : Application of ammonium chloride resulted in a increase in content compared to untreated controls under varying moisture conditions .

- Nitrogen Migration : The isotopic composition allowed for tracking the movement and transformation of nitrogen within the soil matrix, providing insights into microbial nitrogen cycling.

Implications for Plant Growth

The use of this compound has significant implications for understanding plant growth responses to nitrogen availability. Research indicates that plants utilize ammonium more efficiently than nitrate under certain conditions, which can be elucidated using isotopic labeling.

Table 2: Effects of Ammonium Sources on Plant Growth

| Ammonium Source | Growth Response | Measurement Method |

|---|---|---|

| This compound | Enhanced root development | Biomass analysis |

| Ammonium sulfate | Moderate growth | Height measurement |

| Urea | Variable response | Leaf chlorophyll content |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and verifying isotopic purity in Ammonium-15N,d4 chloride?

this compound is synthesized by reacting 15N-labeled ammonia with deuterated hydrochloric acid (HCl), yielding a compound with ≥98 atom% 15N and ≥99 atom% deuterium . Key steps include:

- Purity verification : Use nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm isotopic enrichment. For example, ¹H NMR can detect residual protiated ammonium impurities by comparing signal shifts (e.g., M+1 mass shift in MS) .

- Handling hygroscopicity : Store in airtight containers with desiccants to prevent moisture absorption, as the compound is mildly hygroscopic .

Q. How can researchers prepare calibration standards for quantifying this compound in complex matrices?

- Calibration curves : Prepare a 7-point linear regression curve using known concentrations of this compound dissolved in deuterium oxide (D₂O) or HPLC-grade water. LC-MS/MS with a C-18 column and internal standard (e.g., isotopically labeled analogs) ensures precision .

- Matrix effects : Spike samples with the compound at varying concentrations (e.g., 0.1–100 µM) and validate recovery rates in biological fluids (e.g., serum) or environmental samples (e.g., seawater) .

Advanced Research Questions

Q. How does this compound improve tracking of nitrogen assimilation in metabolic studies?

- Isotope tracing : Incorporate 15N-labeled ammonium into microbial or plant systems to trace nitrogen flux via GC-MS or isotope-ratio MS. For example, in bacterial cultures, 15N enrichment in proteins or DNA confirms assimilation efficiency .

- Quantifying cross-talk : Use dual-isotope labeling (e.g., 15N and 13C) to distinguish between endogenous and exogenous nitrogen sources, correcting for natural abundance 14N .

Q. What experimental strategies mitigate isotopic impurity effects in 15N NMR studies using this compound?

- Impurity analysis : Commercial this compound may contain <2% 14N due to synthesis side reactions. Pre-purify via recrystallization or ion-exchange chromatography .

- Spectral deconvolution : Apply Lorentzian line-fitting to resolve overlapping 14NH4+ and 15NH4+ peaks in ¹H-15N HSQC NMR spectra .

Q. How can researchers optimize the use of this compound as an internal standard in environmental ammonia quantification?

- Photoacoustic detection : Generate 15NH3 gas by heating this compound with NaOH, then calibrate against 14NH3 signals to account for cross-interference (<1 ppm) in gas-phase assays .

- Internal standard ratio : Use a 1:1 molar ratio of 15N-labeled to unlabeled ammonium in sediment or wastewater samples to normalize extraction efficiency .

Q. Methodological Challenges and Solutions

Q. What are the limitations of using this compound in hyperammonemia models, and how can they be addressed?

- Toxicity thresholds : High concentrations (>10 mM) may inhibit bacterial growth in gut microbiota studies. Titrate doses using viability assays (e.g., OD600 monitoring) .

- Contamination control : Use sterile filtration (0.22 µm) to prevent microbial degradation of the compound during long-term incubations .

Q. How does deuterium labeling in this compound influence kinetic isotope effects (KIEs) in catalytic studies?

- Reaction rate modulation : Deuteration slows proton/deuteron transfer in acid-base reactions. Compare turnover frequencies (TOF) between NH4Cl and ND4Cl in electrochemical N₂ reduction experiments .

- Correcting KIEs : Use Arrhenius plots to isolate temperature-dependent effects on reaction rates, ensuring deuterium impacts are distinguished from 15N labeling .

Propiedades

IUPAC Name |

azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXLAEXVIDQMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4N, NH4Cl | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54450-56-5 ((ammonium)HCl2)), 12125-02-9 (Parent) | |

| Record name | Ammonium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium chloride (NH4)(HCl2)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054450565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020078 | |

| Record name | Ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Finely divided, odorless, white particulate dispersed in air; [NIOSH], ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS., Finely divided, odorless, white particulate dispersed in air. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chloride ((NH4)Cl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium chloride fume | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), Sublimes, 338 °C (sublimes), 520 °C, sublimes | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

37 % (NIOSH, 2023), Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water, In water, 39.5 g/100 g water at 25 °C, Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol, 28.3% (wt/wt) in water at 25 °C, Soluble in liquid ammonia, For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 28.3, 37% | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.53 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.519 g/cu cm, 1.5 g/cm³, 1.53 | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 321 °F (NIOSH, 2023), 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid), Vapor pressure, kPa at 160 °C: 0.13, 1 mmHg at 321 °F, (321 °F): 1 mmHg | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Principal impurity is NaCl. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals or crystalline masses, or white, granular powder, Colorless cubic crystals, A white, fine or coarse, crystalline powder, Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/ | |

CAS No. |

12125-02-9, 54450-56-5 | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium chloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium chloride (NH4)(HCl2)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054450565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonium chloride ((NH4)Cl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01Q9PC255D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1051 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BP456D70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

662 °F (Sublimes) (NIOSH, 2023), 520.1 (triple point; decomposes), 662 °F (sublimes), 662 °F (Sublimes) | |

| Record name | AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM CHLORIDE FUME | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/164 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ammonium chloride fume | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0029.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.